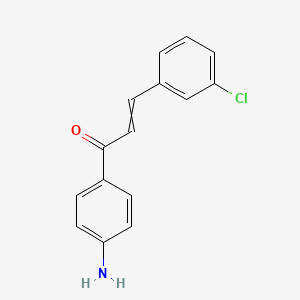![molecular formula C17H14Cl3N3O4S B12470033 N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B12470033.png)
N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide is a complex organic compound that features a quinoxaline ring fused with a sulfonamide group. This compound is of interest due to its potential therapeutic properties and its versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoxaline derivative with methanesulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the Trichlorophenyl Group: The final step involves the coupling of the intermediate with 2,4,5-trichloroaniline under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline ring, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share the quinoxaline core structure and exhibit similar biological activities.
Sulfonamides: Compounds with the sulfonamide group are known for their antibacterial properties.
Uniqueness
N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide is unique due to the combination of the quinoxaline ring and the sulfonamide group, which imparts a distinct set of chemical and biological properties
Propriétés
Formule moléculaire |
C17H14Cl3N3O4S |
|---|---|
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C17H14Cl3N3O4S/c1-28(26,27)23(15-7-11(19)10(18)6-12(15)20)9-17(25)22-8-16(24)21-13-4-2-3-5-14(13)22/h2-7H,8-9H2,1H3,(H,21,24) |
Clé InChI |
WPLAYQFDZATQNQ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(CC(=O)N1CC(=O)NC2=CC=CC=C21)C3=CC(=C(C=C3Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[3-(propan-2-yloxy)propyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12469954.png)
![4-{[(5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12469955.png)
![1-(3-chlorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12469960.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12469961.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]furan-2-carboxamide](/img/structure/B12469975.png)
![1-Oxo-1-phenylpropan-2-yl 4-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12469986.png)

![N-(4-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12469998.png)
![Ethyl 2-(4-{ethyl[(4-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12470000.png)
![Naphtho[1,2-d][1,3]oxazol-2-ol](/img/structure/B12470010.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12470014.png)


![2-Methylpropyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12470022.png)
